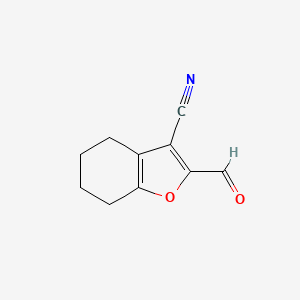
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is an organic compound with the molecular formula C10H9NO2. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be achieved through a multi-step process. One common method involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. This reaction is typically carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .
Analyse Des Réactions Chimiques
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile involves its interaction with various molecular targets. The formyl and nitrile groups are reactive sites that can form covalent bonds with biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be compared with other similar compounds such as:
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile: This compound has an amino group instead of a formyl group, leading to different reactivity and applications.
2-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The sulfur atom in the thiophene ring imparts different electronic properties and biological activities.
The uniqueness of this compound lies in its specific functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-formyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h6H,1-4H2 |
Clé InChI |
ZCYKSJJHWVCPLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(O2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


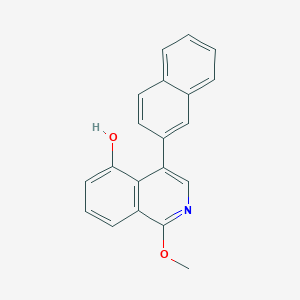
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)
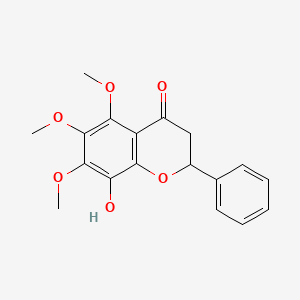
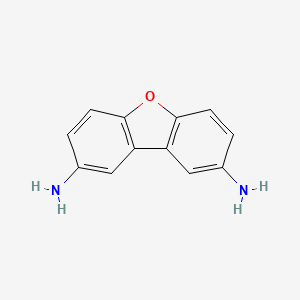
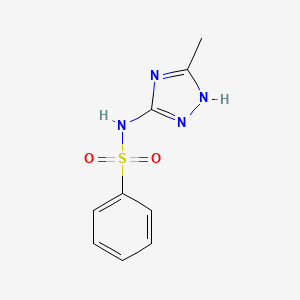
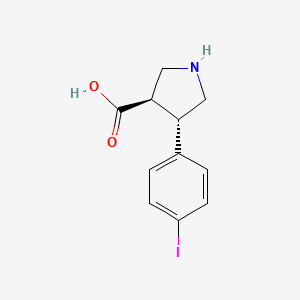
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
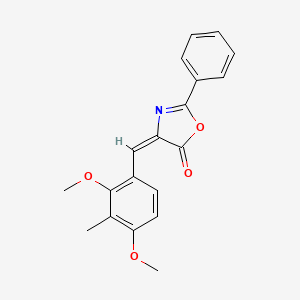
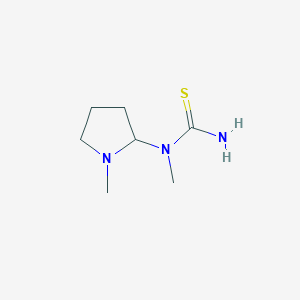
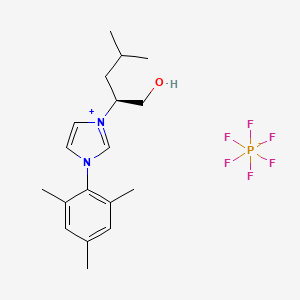
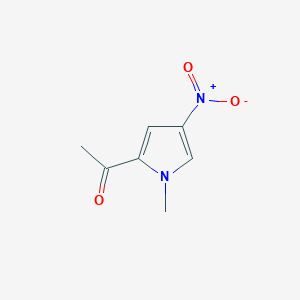
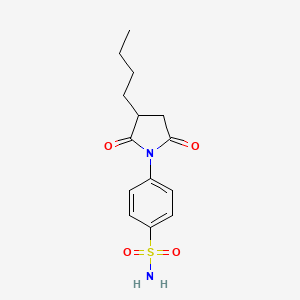
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
